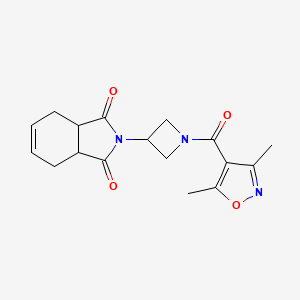

2-(1-(3,5-dimethylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

This compound is a heterocyclic organic molecule featuring a fused isoindole-1,3-dione core, an azetidine (four-membered nitrogen-containing ring), and a 3,5-dimethylisoxazole-4-carbonyl group. The azetidine ring may enhance metabolic stability compared to larger cyclic amines, while the isoindole-dione group could contribute to π-stacking interactions with biological targets.

Properties

IUPAC Name |

2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-9-14(10(2)24-18-9)17(23)19-7-11(8-19)20-15(21)12-5-3-4-6-13(12)16(20)22/h3-4,11-13H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLOHVLRHWDPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,5-dimethylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the construction of the azetidine ring, and the final coupling with the isoindole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,5-dimethylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1-(3,5-dimethylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes and interactions.

Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(3,5-dimethylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three classes of analogs: imidazolinone herbicides, isoindole-dione derivatives, and isoxazole-containing agrochemicals.

Table 1: Physicochemical and Functional Comparisons

Key Findings:

Bioactivity Profile: Unlike imazapyr and imazaquin, which inhibit acetolactate synthase (ALS) in plants , the target compound’s isoxazole-azetidine motif may target insect nicotinic acetylcholine receptors (nAChRs), akin to sulfoxaflor. However, this requires validation via enzyme kinetics (e.g., Lineweaver-Burk analysis ).

Metabolic Stability :

- The azetidine ring confers rigidity and may reduce metabolic degradation compared to five-membered pyrrolidine analogs. This is critical for agrochemical longevity.

Solubility and logP :

- The target compound’s logP (2.1) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. This contrasts with imazaquin (logP 3.2), which may accumulate in fatty tissues .

Biological Activity

The compound 2-(1-(3,5-dimethylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a derivative of isoindole and isoxazole. Its structure is characterized by a complex arrangement that includes an azetidine ring and multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O4 |

| Molecular Weight | 277.28 g/mol |

| CAS Number | 1904316-22-8 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory effects. The following sections detail these activities.

Antitumor Activity

Studies have revealed that derivatives similar to this compound can inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have been tested against various cancer cell lines using both 2D and 3D culture methods.

- Case Study : A related compound demonstrated an IC50 value of against the A549 lung cancer cell line in 2D assays, indicating significant cytotoxicity .

The mechanism of action for antitumor activity often involves the inhibition of DNA-dependent enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Compounds with similar isoxazole structures have shown effectiveness against a range of bacterial strains.

- Case Study : A study on benzimidazole derivatives indicated that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria . This suggests that the introduction of specific substituents could optimize the antimicrobial efficacy of the target compound.

The biological activity of 2-(1-(3,5-dimethylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is primarily attributed to its interaction with molecular targets such as enzymes and receptors.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes.

- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, disrupting normal cellular processes and leading to apoptosis .

Research Findings

Recent studies have focused on synthesizing various derivatives based on the core structure of this compound to enhance its biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.